molecular formula C14H26N2O4S B12572750 Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester CAS No. 503310-64-3

Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester

Cat. No.: B12572750
CAS No.: 503310-64-3
M. Wt: 318.43 g/mol
InChI Key: DEFWQRKDFLFHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester is a chemical compound with the molecular formula C15H28N2O4S. It is known for its unique structure, which includes a carbamic acid group, a dicyclohexylamino group, and a sulfonyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester typically involves the reaction of dicyclohexylamine with a sulfonyl chloride derivative, followed by the introduction of a carbamic acid ester group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process may involve multiple steps, including purification and isolation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [(dicyclohexylamino)sulfonyl]-, ethyl ester
  • Carbamic acid, [(dicyclohexylamino)sulfonyl]-, propyl ester
  • Carbamic acid, [(dicyclohexylamino)sulfonyl]-, butyl ester

Uniqueness

Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties. Compared to its analogs, the methyl ester variant may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.

Properties

CAS No.

503310-64-3

Molecular Formula

C14H26N2O4S

Molecular Weight

318.43 g/mol

IUPAC Name

methyl N-(dicyclohexylsulfamoyl)carbamate

InChI

InChI=1S/C14H26N2O4S/c1-20-14(17)15-21(18,19)16(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3,(H,15,17)

InChI Key

DEFWQRKDFLFHIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NS(=O)(=O)N(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.